1-(furan-3-carbonyl)azetidine
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Overview
Description
1-(furan-3-carbonyl)azetidine is a compound that belongs to the class of heterocyclic organic compounds It features an azetidine ring, which is a four-membered nitrogen-containing ring, and a furan ring, which is a five-membered oxygen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(furan-3-yl)methanone typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simple starting materials. One common approach is the reaction of azetidine derivatives with furan derivatives under specific conditions. For example, the reaction of azetidine-2-carboxylic acid with furan-3-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine can yield azetidin-1-yl(furan-3-yl)methanone .
Industrial Production Methods
Industrial production of azetidin-1-yl(furan-3-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(furan-3-carbonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azetidine ring can be reduced to form azetane derivatives.
Substitution: Both the furan and azetidine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Azetane derivatives.
Substitution: Various substituted azetidine and furan derivatives depending on the reagents used.
Scientific Research Applications
1-(furan-3-carbonyl)azetidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of azetidin-1-yl(furan-3-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis (programmed cell death). The exact molecular targets and pathways depend on the specific application and the structure-activity relationship (SAR) studies conducted .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: Another azetidine derivative with a ketone group, known for its use in β-lactam antibiotics.
Furan-2-carboxylic acid: A furan derivative with a carboxylic acid group, used in the synthesis of various pharmaceuticals.
Pyrrolidin-1-yl(furan-3-yl)methanone: A similar compound where the azetidine ring is replaced by a pyrrolidine ring.
Uniqueness
1-(furan-3-carbonyl)azetidine is unique due to the combination of the azetidine and furan rings, which imparts distinct chemical and biological properties. The presence of both rings allows for diverse chemical reactivity and potential interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
azetidin-1-yl(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(9-3-1-4-9)7-2-5-11-6-7/h2,5-6H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTMTMJMSTZJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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